Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate is a complex organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. This compound features a tert-butyl group, a piperidine ring, and a boron-containing moiety, making it of interest in various chemical synthesis and pharmaceutical development contexts.
The compound can be identified by its CAS Registry Number 1048970-17-7. It is commercially available from various chemical suppliers, including Thermo Fisher Scientific and TCI Chemicals . The purity of the compound typically exceeds 96%, indicating its suitability for research and industrial applications.
This compound falls under the category of organic boron compounds, specifically those that incorporate dioxaborolane structures. It is classified as a piperidine derivative due to the presence of the piperidine ring in its structure. Its unique combination of functional groups positions it within the field of medicinal chemistry, particularly in drug discovery and development.
The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity of the final product .
The molecular formula for tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate is C22H34BNO4. It features a tert-butyl group attached to a piperidine ring that is further substituted with a phenoxy group containing a dioxaborolane moiety.
Key structural data includes:
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate can participate in various chemical reactions due to its reactive functional groups:
These reactions often require specific catalysts (e.g., palladium or nickel-based catalysts), solvents (e.g., DMF or DMSO), and controlled temperatures to achieve optimal yields.
The mechanism of action for compounds like tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate primarily revolves around its interactions with biological targets:
Research indicates that compounds with similar structures exhibit potential activity against various biological targets such as kinases and other enzymes involved in cancer progression .
Key physical properties include:
Relevant chemical properties include:
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how complex structures can lead to significant advancements in drug discovery and development.
Retrosynthetic deconstruction of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate reveals three logical fragments:
The critical disconnection occurs at the C₄-phenoxy bond, suggesting two parallel routes:
Table 1: Retrosynthetic Pathways
Disconnection Site | Synthon Pair | Key Intermediate |
---|---|---|
C₄-O(aryl) bond | Boc-piperidin-4-ol + 4-bromophenylboronate | Boc-4-hydroxypiperidine |
B-O bond (boronate) | Bromoarene-piperidine + Bis(pinacolato)diboron | 4-(4-Bromophenoxy)piperidine-Boc |
Miyaura borylation proves optimal for installing the dioxaborolane group. Key reaction parameters:
Critical experimental observations:
Solvent polarity directly impacts reaction kinetics and boronate stability:
Table 2: Solvent Screening for Miyaura Borylation
Solvent | Temp (°C) | Conversion (%) | Byproducts Identified |
---|---|---|---|
Toluene | 110 | 78% | Homocoupled biaryl, Deborylated arene |
THF | 65 | 65% | Protodeboronation adduct |
1,4-Dioxane | 100 | >95% | Trace deborylation (<2%) |
DMF | 120 | 40% | N-Demethylation, Solvent adducts |
Temperature profiling reveals:
The Boc group demonstrates exceptional compatibility with boronate ester formation when:
Comparative studies show:
Key scale-up limitations and solutions:
Challenge | Lab Scale (1g) | Pilot Scale (1kg) | Mitigation Strategy |
---|---|---|---|
Exotherm Control | Minor self-regulation | ΔT >30°C observed | Segmented reagent addition, Jacket cooling |
Boronate Hydrolysis | <3% moisture tolerance | Aggravated by solvent volume | Molecular sieves (4Å) in reaction mixture |
Purification | Silica chromatography | Economically unfeasible | Crystallization from ethanol/water (7:3) |
Catalyst Loading | 1.5 mol% Pd | Cost prohibitive | Pd recycling via scavenger resins |
Critical findings:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8